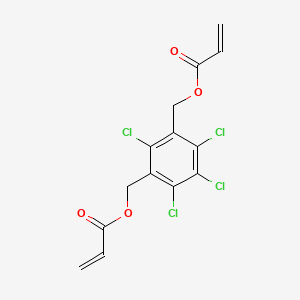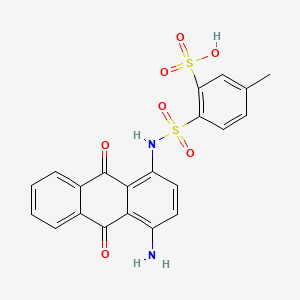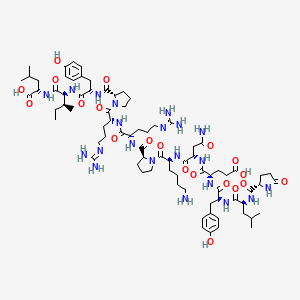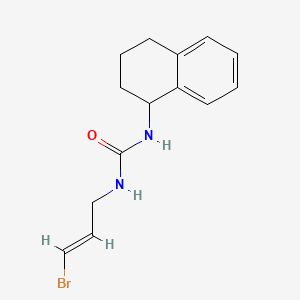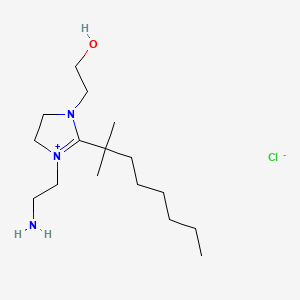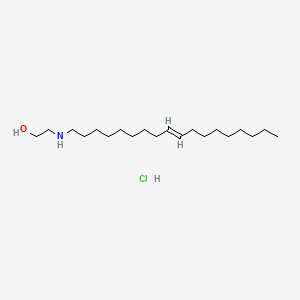
2-(9-Octadecenylamino)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Octadecenylamino)ethanol hydrochloride is a chemical compound with the molecular formula C20H41NO.HCl and a molecular weight of 348. It is also known by its IUPAC name, 2-[[(E)-octadec-9-enyl]amino]ethanol;hydrochloride. This compound is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(9-Octadecenylamino)ethanol hydrochloride involves the reaction of octadec-9-enylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and purification processes to achieve high purity and yield.
Chemical Reactions Analysis
2-(9-Octadecenylamino)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-(9-Octadecenylamino)ethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: This compound is utilized in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Industry: It is used in the production of cosmetics, detergents, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(9-Octadecenylamino)ethanol hydrochloride involves its interaction with cell membranes and lipid bilayers. The compound’s amphiphilic nature allows it to integrate into lipid membranes, affecting their fluidity and permeability. This can influence various cellular processes and pathways, making it a valuable tool in biological and medical research .
Comparison with Similar Compounds
2-(9-Octadecenylamino)ethanol hydrochloride can be compared with other similar compounds such as:
2-(9-Octadecenylamino)ethanol: The non-hydrochloride form of the compound, which has similar properties but different solubility and reactivity.
Octadecylamine: A related compound with a similar long-chain structure but lacking the ethanol group.
Ethanolamine: A simpler compound with a shorter carbon chain and different chemical properties.
The uniqueness of this compound lies in its specific structure, which combines a long hydrophobic chain with a hydrophilic ethanolamine group, making it particularly useful in studies involving lipid membranes and surfactant properties.
Properties
CAS No. |
97404-06-3 |
|---|---|
Molecular Formula |
C20H42ClNO |
Molecular Weight |
348.0 g/mol |
IUPAC Name |
2-[[(E)-octadec-9-enyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C20H41NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22;/h9-10,21-22H,2-8,11-20H2,1H3;1H/b10-9+; |
InChI Key |
OSCLDCSJMUFSMQ-RRABGKBLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCNCCO.Cl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



